![molecular formula C18H17N5O4 B5539547 N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

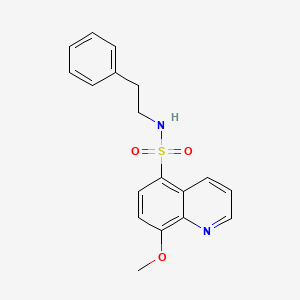

N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

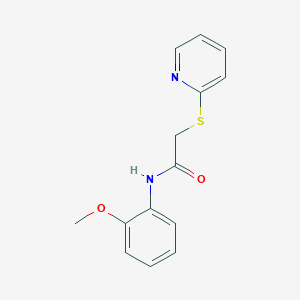

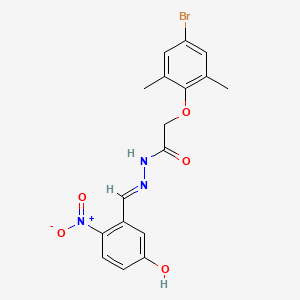

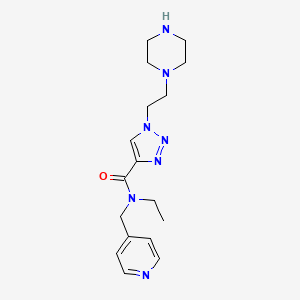

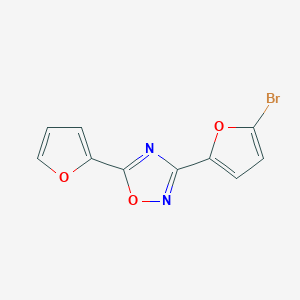

The synthesis of compounds related to "N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide" often involves multistep synthetic routes. Key steps may include amination, cyclization, and amidation reactions. For instance, Yang Chao (2008) described the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamides through a sequence involving amination and cyclization, followed by a reaction with N-substituted ethyl carbamate and glycidylacetamide in the presence of a catalyst, achieving a total yield of 50% (Yang Chao, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized, revealing insights into their structural and physical properties. For instance, Petrova et al. (2009) detailed the crystallization and characterization of polymorphs and hydrates of a related compound, highlighting the thermodynamic stability and conversion rates in aqueous media (Petrova et al., 2009). Similarly, Chao (2008) described a novel synthesis approach for N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives, showcasing the method's efficiency and the chemical stability of the products (Yang Chao, 2008).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of oxazolidinone derivatives, a class to which the target compound belongs. Zurenko et al. (1996) explored the in vitro activities of novel oxazolidinone analogs, revealing their effectiveness against a wide range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains (Zurenko et al., 1996). The study by Hossan et al. (2012) synthesized and evaluated the antimicrobial activity of pyrimidinone and oxazinone derivatives, showing promising antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).

Biological and Chemical Properties

Research into the compound's derivatives has also delved into their biological activities and chemical behavior. For example, Reck et al. (2005) identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, potentially improving the safety profile of these compounds (Reck et al., 2005). Additionally, Paget et al. (2006) explored the structure-antibacterial activity relationships of pyrrolopyridine-substituted oxazolidinones, further contributing to the understanding of their mechanism of action and potential therapeutic applications (Paget et al., 2006).

Eigenschaften

IUPAC Name |

N-(1-methyl-4-pyridin-3-yloxyindazol-3-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4/c1-22-13-5-2-6-14(27-12-4-3-7-19-10-12)16(13)17(21-22)20-15(24)11-23-8-9-26-18(23)25/h2-7,10H,8-9,11H2,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIZRQLPXUEPFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC3=CN=CC=C3)C(=N1)NC(=O)CN4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)